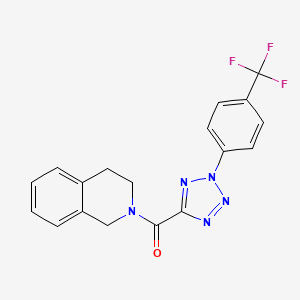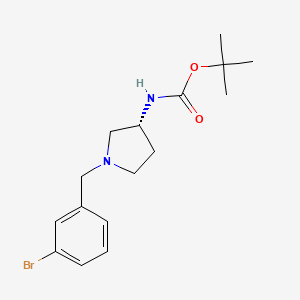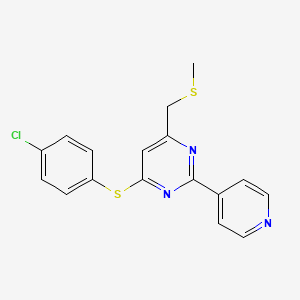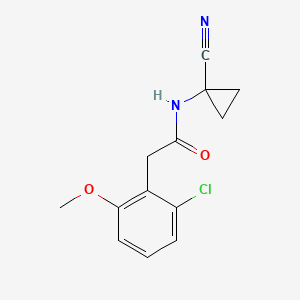![molecular formula C22H20N2O3S B2487481 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898407-34-6](/img/structure/B2487481.png)
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step reactions, starting from base components through to the final product. The process includes cyclization, acylation, and amide formation reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions involving dimethylformamide, indicating the use of common organic synthesis techniques like condensation and substitution reactions (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds showcases intricate bonding patterns and geometries. X-ray diffraction studies reveal the crystalline nature and spatial arrangement, emphasizing the significance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
The compound's reactivity is highlighted by its interactions with various chemical entities, forming bonds that are pivotal in medicinal chemistry for drug design. The modifications at different parts of the molecule, like the thiophene and indole units, are crucial for its biological activity, demonstrating its versatility in chemical reactions and modifications (Mudududdla et al., 2015).
Wissenschaftliche Forschungsanwendungen
Cancer Chemoresistance and Angiogenesis Inhibition
One prominent application of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is in overcoming cancer chemoresistance. Specifically, derivatives like 3-arylamino N-aryl thiophene 2-carboxamides, which share a similar benzodioxole moiety, have been found effective in inhibiting angiogenesis and the activity of P-glycoprotein efflux pumps, a mechanism often implicated in the multi-drug resistance of cancer cells. These compounds demonstrate promise as multi-drug resistance-reversal agents, enhancing the effectiveness of conventional anticancer drugs like doxorubicin in colorectal carcinoma cells (Mudududdla et al., 2015).
Ion Channel Modulation
Further, structural analogs of the compound have exhibited potential in modulating ion channels, which play a crucial role in cellular signaling and homeostasis. Specifically, compounds like N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its derivatives have been identified as potent KCNQ2 openers, exhibiting potential in reducing neuronal hyperexcitability. This property could be of significant interest in the development of treatments for neurological conditions such as epilepsy (Wu et al., 2004).
Synthesis and Characterization in Drug Development
Moreover, the synthesis and characterization of compounds containing benzo[d][1,3]dioxole moiety and related structures play a crucial role in drug discovery and development. Research into the synthesis, antimicrobial evaluation, and molecular docking studies of these compounds sheds light on their potential therapeutic applications, as well as their interaction with biological targets. Such studies are instrumental in the rational design of new drugs with improved efficacy and specificity (Talupur et al., 2021).
Wirkmechanismus
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. Given the wide range of activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(16-7-8-19-20(12-16)27-14-26-19)23-13-18(21-6-3-11-28-21)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAOMRWHPZPKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)



![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)